molecular formula C47H73F3N14O12 B12416280 RFRP-3(human) (TFA)

RFRP-3(human) (TFA)

Cat. No.: B12416280
M. Wt: 1083.2 g/mol
InChI Key: LCBRZDXHPQCTQQ-UVBOWJBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RFRP-3 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:

Industrial Production Methods

Industrial production of RFRP-3 follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

RFRP-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activity, which are used for structure-activity relationship studies .

Scientific Research Applications

Mechanism of Action

RFRP-3 exerts its effects by binding to G-protein coupled receptor 147 (GPR147). This interaction inhibits the release of gonadotropins, thereby regulating reproductive functions. Additionally, RFRP-3 modulates feeding behavior and energy homeostasis by interacting with other neuropeptides in the hypothalamus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RFRP-3 is unique due to its dual role in regulating both reproductive functions and energy homeostasis. Its ability to inhibit gonadotropin release and stimulate feeding behavior distinguishes it from other neuropeptides .

Properties

Molecular Formula

C47H73F3N14O12

Molecular Weight

1083.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H72N14O10.C2HF3O2/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52);(H,6,7)/t27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1

InChI Key

LCBRZDXHPQCTQQ-UVBOWJBISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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